N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide
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Overview
Description
“N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide” is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a methanesulfonyl group, a tetrahydroquinoline ring, and a trifluoromethyl-substituted benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide” typically involves multiple steps, including the formation of the tetrahydroquinoline ring, introduction of the methanesulfonyl group, and coupling with the trifluoromethyl-substituted benzamide.
Formation of Tetrahydroquinoline Ring: This step may involve the cyclization of an appropriate precursor under acidic or basic conditions.
Introduction of Methanesulfonyl Group: The tetrahydroquinoline intermediate can be reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the methanesulfonyl group.
Coupling with Trifluoromethyl-Substituted Benzamide: The final step involves coupling the methanesulfonylated tetrahydroquinoline with a trifluoromethyl-substituted benzoyl chloride or benzamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the tetrahydroquinoline ring, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions may target the carbonyl group of the benzamide moiety, potentially converting it to an amine.
Substitution: The trifluoromethyl group and methanesulfonyl group may participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzamides or tetrahydroquinolines.
Scientific Research Applications
“N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide” may have several applications in scientific research, including:
Medicinal Chemistry: Potential use as an inhibitor or modulator of specific enzymes or receptors.
Biological Studies: Investigation of its effects on cellular pathways and biological processes.
Industrial Applications: Use as a precursor or intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of “N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide” would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, leading to inhibition or modulation of their activity. This interaction could involve binding to the active site or allosteric sites, thereby affecting the molecular pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzamide
- N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide
Uniqueness
The presence of the trifluoromethyl group in “N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide” may confer unique properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity compared to similar compounds with different substituents.
Properties
IUPAC Name |
N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O3S/c1-27(25,26)23-10-2-3-13-11-15(8-9-16(13)23)22-17(24)12-4-6-14(7-5-12)18(19,20)21/h4-9,11H,2-3,10H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGGDIQEUSWOLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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